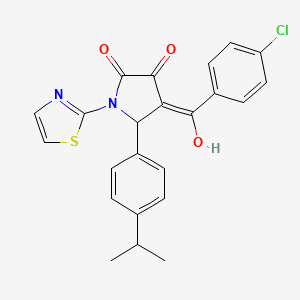

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Description

4-(4-Chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrolone core substituted with a thiazol-2-yl group, a 4-chlorobenzoyl moiety, and a 4-isopropylphenyl ring. This scaffold is structurally related to bioactive molecules targeting enzymes, antimicrobial agents, and anti-inflammatory compounds .

Properties

IUPAC Name |

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-13(2)14-3-5-15(6-4-14)19-18(20(27)16-7-9-17(24)10-8-16)21(28)22(29)26(19)23-25-11-12-30-23/h3-13,19,27H,1-2H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDPESCVCNJTCL-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one, with the CAS number 728886-43-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 499 g/mol. The structure includes a thiazole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C30H27ClN2O3 |

| Molar Mass | 499 g/mol |

| CAS Number | 728886-43-9 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer types, including breast and colon cancer cells.

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can act as an inhibitor for several key enzymes involved in disease processes. For instance, it may inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The inhibition of such enzymes can lead to reduced tumor proliferation rates.

Case Studies

- Antimicrobial Study : A study conducted on a series of thiazole derivatives demonstrated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 6 mg/mL against various bacterial strains, suggesting a strong potential for development as antibacterial agents .

- Anticancer Research : In a study evaluating the anticancer effects of pyrrol derivatives, it was found that certain compounds induced apoptosis in breast cancer cells with IC50 values significantly lower than standard chemotherapeutics . This suggests that the compound could be explored further for its therapeutic potential in oncology.

- Enzyme Inhibition Analysis : Research on enzyme inhibitors highlighted that derivatives containing thiazole rings effectively inhibited urease activity with IC50 values comparable to established inhibitors . This positions them as promising candidates for further pharmacological development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The compound shares a common pyrrolone-thiazole backbone with several analogs, differing primarily in substituents:

Table 1: Structural Analogs and Key Differences

*Calculated using PubChem’s molecular formula (C24H20ClN2O3S).

Impact of Substituents on Properties

- Halogen Substitutions : Replacement of the 4-chlorobenzoyl group with 4-fluorobenzoyl (as in ) preserves isostructurality but alters intermolecular interactions in crystal packing .

- Aroyl Group Variations : Thiophene-2-carbonyl () reduces electron-withdrawing effects compared to chlorobenzoyl, possibly lowering enzymatic inhibition potency .

Physicochemical Properties

- Solubility: The dimethylaminopropyl substituent in ’s compound increases water solubility compared to the target compound’s isopropylphenyl group .

- Crystallinity : Isostructural chloro and bromo derivatives () exhibit nearly identical crystal structures, implying predictable solid-state behavior for halogen-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.